molecular formula C4H3NO2 B14481203 3-Aminocyclobut-3-ene-1,2-dione CAS No. 65842-67-3

3-Aminocyclobut-3-ene-1,2-dione

Katalognummer: B14481203
CAS-Nummer: 65842-67-3
Molekulargewicht: 97.07 g/mol
InChI-Schlüssel: DTCQVCMXPVEYCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminocyclobut-3-ene-1,2-dione is a unique organic compound characterized by a cyclobutene ring with an amino group and two ketone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclobut-3-ene-1,2-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable dione with an amine under acidic or basic conditions to form the cyclobutene ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminocyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

3-Aminocyclobut-3-ene-1,2-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Aminocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

3-Aminocyclobut-3-ene-1,2-dione is unique due to its specific structural features, such as the presence of both an amino group and two ketone groups on a cyclobutene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

65842-67-3

Molekularformel

C4H3NO2

Molekulargewicht

97.07 g/mol

IUPAC-Name

3-aminocyclobut-3-ene-1,2-dione

InChI

InChI=1S/C4H3NO2/c5-2-1-3(6)4(2)7/h1H,5H2

InChI-Schlüssel

DTCQVCMXPVEYCT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)C1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.